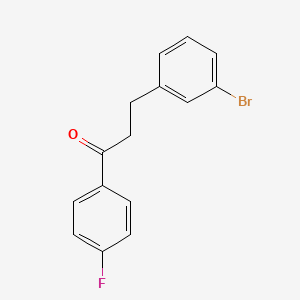
3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one
Descripción general
Descripción
3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one, also known as 4-fluoro-3-bromophenylpropionitrile or 4-FBPN, is a synthetic compound that has been studied for its potential use in a variety of scientific applications. It is a member of the class of compounds known as nitriles, and is composed of an aromatic ring with a carbon-nitrogen triple bond, and a bromine-fluorine substituent. This compound has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Compounds related to "3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one" have been synthesized and characterized to understand their structural properties. For instance, the molecular structure of a chalcone derivative, (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was crystallized and analyzed using single crystal X-ray diffraction, showcasing its potential in structural chemistry and material science (Zaini et al., 2018).
Quantum Chemical Investigations
Quantum chemical studies have been employed to investigate the structural and spectral properties of related compounds. These studies involve optimizing molecular geometry parameters and calculating geometrical parameters and chemical shifts using density functional theory (DFT), highlighting their significance in theoretical chemistry and material science applications (Zaini et al., 2018).
Crystal Structure and Hirshfeld Surface Analysis
Research on crystal structure and Hirshfeld surface analysis of related compounds, such as (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, provides insights into the intermolecular interactions and crystal packing of these compounds. This analysis contributes to the understanding of their solid-state properties and potential applications in material science (Atioğlu et al., 2019).
Molecular Logic Systems
A novel fluorophore has been synthesized and characterized as a molecular logic system sensitive to pH, solvent polarity, and Hg2+ ions. This compound exhibits a fluorescence turn-on response upon interaction with fluoride ions, demonstrating its potential as a selective sensor in environmental and analytical chemistry (Zhang et al., 2008).
Antifungal Activities
Compounds within this chemical family have been evaluated for their antifungal activities against a range of yeasts and molds. The study highlights the potential of these compounds as novel antifungal agents, particularly against Aspergillus species and fluconazole-resistant yeast isolates, underscoring their significance in pharmaceutical research and development (Buchta et al., 2004).
Propiedades
IUPAC Name |
3-(3-bromophenyl)-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-3,5-8,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAZHHBUIXJGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1532117.png)
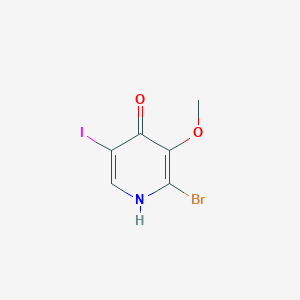
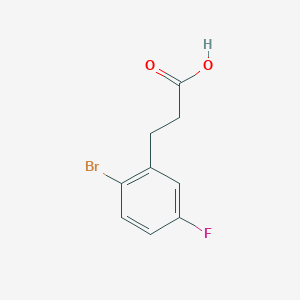
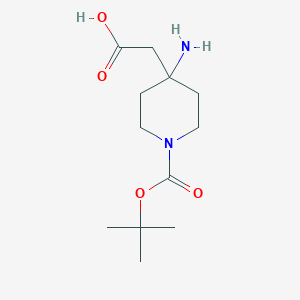
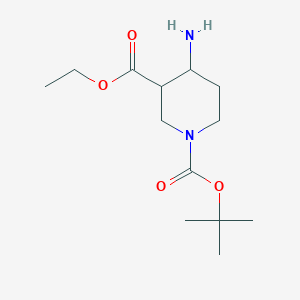
![tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B1532127.png)
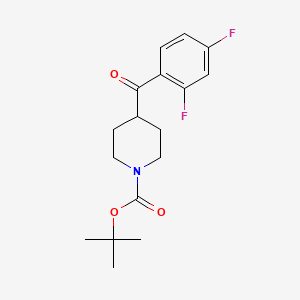
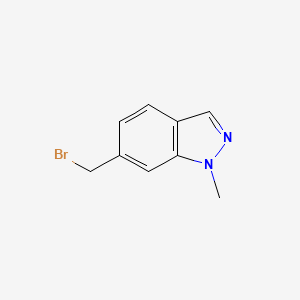
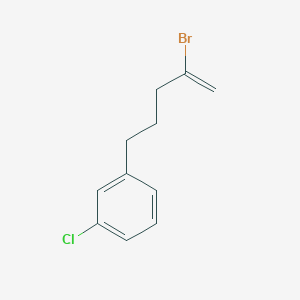
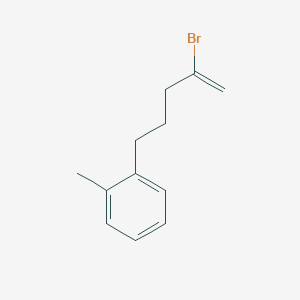
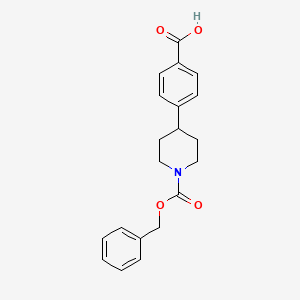
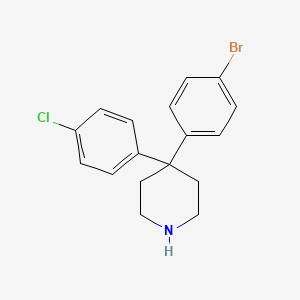
![Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1532137.png)
![Tert-Butyl 6-Chloro-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B1532138.png)